Superior Caspase-1 Potency: Ac-WEHD-CHO Ki 56 pM vs Ac-YVAD-CHO Ki 760 pM (13.6-Fold Difference)
In the definitive head-to-head study by Garcia-Calvo et al. (1998), Ac-WEHD-CHO inhibited human recombinant caspase-1 with a Ki of 0.056 nM (56 pM), whereas Ac-YVAD-CHO exhibited a Ki of 0.76 nM (760 pM) under identical assay conditions [1]. This represents a 13.6-fold greater potency for Ac-WEHD-CHO. The values were determined using the fluorogenic substrate Ac-WEHD-AMC in a continuous fluorescence assay at 25 °C, pH 7.5, and data were fit by nonlinear regression to the Michaelis-Menten equation for competitive inhibition [1].
| Evidence Dimension | Dissociation constant (Ki) for human recombinant caspase-1 |
|---|---|
| Target Compound Data | Ki = 0.056 nM (56 pM) (Ac-WEHD-CHO) |
| Comparator Or Baseline | Ki = 0.76 nM (760 pM) (Ac-YVAD-CHO) |
| Quantified Difference | 13.6-fold lower Ki (higher potency) for Ac-WEHD-CHO |
| Conditions | Continuous fluorogenic assay; Ac-WEHD-AMC substrate; 25 °C; pH 7.5; human recombinant caspase-1 |
Why This Matters
A 13.6-fold potency gap means that experiments designed around Ac-YVAD-CHO concentrations will yield incomplete caspase-1 inhibition if directly substituted with equivalent concentrations of Ac-WEHD-CHO, or conversely, substantially less compound is required for complete target engagement.
- [1] Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613. Table I. View Source
